A selective group III mGlu receptor antagonist (apparent Kd values are 5.1 and 488 μM for group III and group II mGlu receptors respectively; IC50 > 1 mM for group I, NMDA, AMPA and kainate receptors).
UBP 1112
CAS No.:
Cat. No.: VC0004348
Molecular Formula: C10H14NO5P
Molecular Weight: 259.20 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H14NO5P |
---|---|
Molecular Weight | 259.20 g/mol |
IUPAC Name | 2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) |
Standard InChI Key | LLEOLNUKLKCAFG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O |
Canonical SMILES | CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O |
Chemical and Structural Properties of UBP 1112
UBP 1112 is a phosphonate derivative characterized by its unique structural features, which confer both stability and receptor selectivity. The compound’s IUPAC name is 2-amino-4-phosphonobutyric acid, and its SMILES notation is . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.20 g/mol |
CAS Registry Number | 339526-74-8 |
Purity | ≥99% (HPLC) |
Storage Conditions | Room temperature, inert atmosphere |
The phosphonate group in UBP 1112 enhances its binding affinity to the glutamate recognition site of group III mGluRs, while the aromatic backbone contributes to its metabolic stability .
Pharmacological Profile and Receptor Selectivity
UBP 1112 exhibits nanomolar to micromolar affinity for group III mGluRs, with distinct selectivity over other glutamate receptor subtypes. Key pharmacological data include:
Receptor Group | Apparent K<sub>d</sub> (μM) | IC<sub>50</sub> (μM) |
---|---|---|
Group III mGluRs | 5.1 | 1.0 (functional assays) |
Group II mGluRs | 488 | >1000 |
NMDA/AMPA/Kainate | >1000 | >1000 |
UBP 1112’s selectivity for group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) is attributed to its structural mimicry of glutamate’s endogenous binding conformation, particularly in the receptor’s Venus flytrap domain . In contrast, it shows negligible activity at ionotropic glutamate receptors (NMDA, AMPA, kainate) or group I/II mGluRs, making it a valuable tool for dissecting group III mGluR-mediated signaling .
Role in Synaptic Plasticity and Hippocampal Function
UBP 1112 has been instrumental in elucidating the role of group III mGluRs in hippocampal synaptic plasticity. In CA2 pyramidal neurons, bath application of 15 μM UBP 1112 facilitates the induction of late-phase LTP following subthreshold tetanic stimulation (STET) . This effect is:
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Protein synthesis-dependent: Co-application with protein synthesis inhibitors (e.g., anisomycin, emetine) abolishes LTP .
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NMDA receptor-dependent: Blockade with D-AP5 prevents potentiation .
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ERK1/2 pathway-mediated: UBP 1112 increases phosphorylated ERK1/2 levels in CA2 neurons, likely via downregulation of striatal-enriched protein tyrosine phosphatase (STEP) .
“UBP 1112’s ability to unmask latent plasticity in CA2 synapses challenges the traditional view of this region as a ‘plasticity-resistant’ area, offering new insights into hippocampal memory mechanisms.” – Dasgupta et al. (2020)
Modulation of Neurogenesis and Neural Stem Cell Differentiation
Beyond synaptic plasticity, UBP 1112 regulates neurogenesis by antagonizing group III mGluRs in neural stem cells (NSCs). In primary cortical neurospheres, 10 μM UBP 1112 reverses the pro-neurogenic effects of L-AP4 (a group III mGluR agonist), reducing Tuj1+ neuron generation by 50–60% . This suggests that tonic group III mGluR activation maintains a pro-differentiation state in NSCs, which UBP 1112 can pharmacologically disrupt .
Therapeutic Implications and Future Directions
The dual action of UBP 1112 on synaptic plasticity and neurogenesis positions it as a candidate for treating:
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Cognitive disorders: Enhancing CA2 plasticity may ameliorate memory deficits in Alzheimer’s disease.
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Neurodevelopmental conditions: Modulating NSC differentiation could impact disorders like autism spectrum disorder.
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Epilepsy: Group III mGluRs are implicated in seizure suppression, and UBP 1112’s receptor specificity may offer anticonvulsant benefits .
Future research should prioritize in vivo studies to assess UBP 1112’s blood-brain barrier penetration and long-term safety profile. Additionally, structural analogs with improved pharmacokinetics could enhance clinical translatability.
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